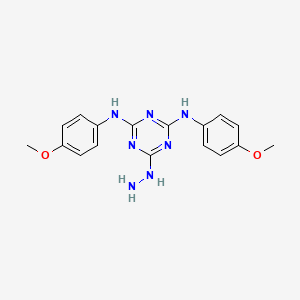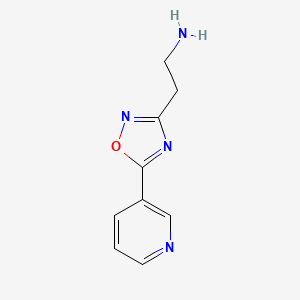![molecular formula C24H18FN3O B11182880 3-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B11182880.png)
3-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
The synthesis of 3-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenyl-3,4-dihydroquinazolin-4-one involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The compound’s fluorine atom enhances its binding affinity and selectivity, contributing to its potency . The quinazolinone structure further stabilizes the molecule and facilitates its interaction with target proteins .
Comparison with Similar Compounds
3-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenyl-3,4-dihydroquinazolin-4-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
5-Fluoroindole: A fluorinated indole derivative with applications in medicinal chemistry.
The unique combination of the indole, fluorine, and quinazolinone moieties in 3-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenyl-3,4-dihydroquinazolin-4-one distinguishes it from other similar compounds, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C24H18FN3O |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H18FN3O/c25-18-10-11-21-20(14-18)17(15-26-21)12-13-28-23(16-6-2-1-3-7-16)27-22-9-5-4-8-19(22)24(28)29/h1-11,14-15,26H,12-13H2 |
InChI Key |
UYRKKUKUBQAJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CNC5=C4C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11182798.png)
![5-(4-methylphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11182804.png)

![7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11182812.png)
![4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11182825.png)


![2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole](/img/structure/B11182847.png)
![ethyl 2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11182848.png)
![ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11182858.png)
![N-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11182860.png)
![ethyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11182866.png)
![N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B11182873.png)

